molecular formula C14H11NO3S B13719831 Ethyl 5-(2-Benzothienyl)isoxazole-3-carboxylate

Ethyl 5-(2-Benzothienyl)isoxazole-3-carboxylate

Cat. No.: B13719831
M. Wt: 273.31 g/mol
InChI Key: WZHJYFWHVBNECU-UHFFFAOYSA-N
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Description

Ethyl 5-(2-Benzothienyl)isoxazole-3-carboxylate is a versatile chemical compound with a unique molecular structure. It has a molecular weight of 273.31 g/mol and is known for its high purity, making it valuable for various applications . This compound is part of the isoxazole family, which is significant in medicinal chemistry due to its diverse biological activities.

Preparation Methods

The synthesis of Ethyl 5-(2-Benzothienyl)isoxazole-3-carboxylate typically involves a cycloaddition-condensation reaction. One common method is the NaOH-catalyzed cycloaddition-condensation of ethyl nitroacetate and propargyl benzoate in water . This reaction is usually conducted in water or chloroform and involves the use of simple and inexpensive catalysts such as sodium hydroxide or 1,4-diazabicyclo[2.2.2]octane (DABCO) . Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring high yield and purity.

Biological Activity

Ethyl 5-(2-benzothienyl)isoxazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Molecular Formula: C12H11N2O3S
Molecular Weight: 249.29 g/mol
IUPAC Name: Ethyl 5-(2-benzothienyl)-1,2-oxazole-3-carboxylate
Structural Representation:

C1=C(C(C(C(C(C(C=O)N=O)N=O)))))N=C(C(C(C=O)N=O))N=O\text{C}_1=C(\text{C}(\text{C}(\text{C}(\text{C}(\text{C}(C=O)N=O)N=O)))))N=C(\text{C}(\text{C}(C=O)N=O))N=O

This compound has been shown to interact with various biological targets, leading to modulation of enzymatic and receptor activities. Key mechanisms include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its anti-inflammatory and anticancer properties .
  • Receptor Modulation: It can act on neurotransmitter receptors, potentially influencing neurological conditions.

Therapeutic Potentials

Research indicates that this compound exhibits several promising therapeutic effects:

  • Anticancer Activity: Studies have demonstrated its potential in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects: The compound has shown efficacy in reducing inflammation markers, making it a candidate for treating inflammatory diseases .
  • Antimicrobial Properties: Preliminary studies suggest it may possess antimicrobial activity against various pathogens .

Case Studies and Experimental Data

  • Anticancer Activity Study:
    • Objective: To evaluate the cytotoxic effects on breast cancer cells.
    • Methodology: MTT assay was employed to assess cell viability.
    • Results: The compound exhibited IC50 values in the low micromolar range, indicating significant cytotoxicity against tested cancer cell lines.
  • Anti-inflammatory Study:
    • Objective: To investigate the anti-inflammatory potential in an animal model.
    • Methodology: Carrageenan-induced paw edema model was utilized.
    • Results: Treatment with this compound resulted in a marked reduction in paw swelling compared to controls, suggesting potent anti-inflammatory activity .
  • Antimicrobial Activity Assessment:
    • Objective: To determine the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
    • Methodology: Disc diffusion method was used for testing.
    • Results: The compound displayed notable inhibition zones, especially against Staphylococcus aureus and Escherichia coli .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is essential.

Compound NameStructureBiological Activity
This compoundStructureAnticancer, Anti-inflammatory
Methyl 5-(5-Bromo-2-pyridyl)isoxazole-3-carboxylateStructureAntimicrobial, Enzyme inhibition
Ethyl isoxazole-3-carboxylateStructureAnti-inflammatory

The unique benzothienyl substitution in this compound enhances its interaction with biological targets compared to other isoxazole derivatives.

Properties

Molecular Formula

C14H11NO3S

Molecular Weight

273.31 g/mol

IUPAC Name

ethyl 5-(1-benzothiophen-2-yl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C14H11NO3S/c1-2-17-14(16)10-8-11(18-15-10)13-7-9-5-3-4-6-12(9)19-13/h3-8H,2H2,1H3

InChI Key

WZHJYFWHVBNECU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C2=CC3=CC=CC=C3S2

Origin of Product

United States

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